SUA7 protein
Description
Properties
CAS No. |
146889-20-5 |
|---|---|
Molecular Formula |
C10H20N2O2 |
Synonyms |
SUA7 protein |
Origin of Product |
United States |
Molecular Architecture and Functional Domains of Sua7 Protein
Domain Organization and Structural Motifs of SUA7 Protein
SUA7/TFIIB exhibits a distinct domain organization crucial for its interactions within the transcription machinery. It comprises an amino-terminal domain, a central linker region, and a carboxy-terminal core domain. yeastgenome.orgmolbiolcell.org The N-terminal domain contains a zinc ribbon motif, followed by a conserved B finger domain. yeastgenome.orgmolbiolcell.org The C-terminal core domain is composed of a series of cyclin repeats, forming two imperfect repeats. yeastgenome.orgpnas.org
Zinc Ribbon Domain Significance in this compound Function
The zinc ribbon domain is located at the N-terminus of SUA7/TFIIB. yeastgenome.orgmolbiolcell.org This motif is a type of zinc finger domain that typically binds zinc ions and is involved in protein-protein and protein-DNA interactions. ebi.ac.uk In the context of transcription, the zinc ribbon domain of TFIIB is known to contact the dock domain of RNAPII. yeastgenome.org This interaction is vital for the stable association of RNAPII with the promoter-bound TBP-DNA complex, effectively bridging the TBP-DNA complex and the polymerase. yeastgenome.orgoup.com An NMR structure of the N-terminal region of Pyrococcus TFIIB revealed that the metal binding motif forms a zinc ribbon similar to that found in the elongation factor TFIIS. pnas.org
Core Domain Architecture and Functional Implications of this compound
The C-terminal core domain of SUA7/TFIIB is formed by a series of cyclin repeats, arranged in two imperfect repeats. yeastgenome.orgpnas.org These repeats contribute to the protein's structure and function. The core domain is located above the active center cleft of RNAPII. yeastgenome.org It is also the region responsible for interacting with TBP and promoter DNA. molbiolcell.org Structural studies, including a cocrystal structure of a TATA-TBP-cIIB (C-terminal core domain of TFIIB) ternary complex, have shown that the two repeat domains are arranged with pseudo-dyad symmetry, each containing five alpha-helices. pnas.org The core domain of Saccharomyces cerevisiae SUA7p has been shown to be necessary and sufficient for nuclear import, likely through direct binding to the karyopherin Kap114p. molbiolcell.org This domain's interaction with TBP also suggests a possible mechanism for co-import of SUA7p and TBP into the nucleus. molbiolcell.org
Identification of Critical Residues and Regions for this compound Functionality
Research has identified specific residues and regions within SUA7/TFIIB that are critical for its function, particularly in transcription start site selection and interaction with other transcription factors. For instance, mutations in the SUA7 gene in Saccharomyces cerevisiae were initially identified based on their ability to shift transcription start site selection downstream. nih.govnih.gov
Key mutations characterized include E62K and R78C, which are located in a highly conserved region immediately downstream of the zinc finger motif. nih.gov These residues are phylogenetically invariant, highlighting their importance. nih.gov Studies involving reciprocal mutations like E62R and R78E, and a double E62R, R78E mutant, suggested that Glu-62 and Arg-78 might form a salt bridge critical for the structural integrity of this domain and its role in start site selection. nih.gov
Another critical residue identified is Serine-53 (S53), located near the C-terminus of the zinc-ribbon motif. pnas.orgpnas.org A mutation at this position, S53P, impairs the activation of specific genes in vivo and negatively affects TFIIB's interaction with cognate activators in vitro, defining an activation-specific role for TFIIB. pnas.orgpnas.org
Furthermore, the core domain contains regions critical for interaction with TBP and DNA. molbiolcell.orgnih.gov A mutation at glycine (B1666218) 204 (G204D) in yeast TFIIB disrupts a protein-protein contact with TBP, specifically near the TBP stirrup. nih.gov This highlights the importance of specific residues in mediating crucial protein-protein interactions required for PIC assembly. nih.gov
Research Findings on this compound Domains:
| Domain/Region | Key Structural Features | Primary Interaction Partner(s) | Functional Implication(s) | Relevant Research Findings |
| N-terminus | Zinc Ribbon Domain, B Finger | RNAPII (Dock domain) | RNAPII recruitment and stabilization in the PIC; Interaction with DNA and RNA in the active center. yeastgenome.orgmolbiolcell.org | Zinc ribbon contacts RNAPII dock domain; B finger interacts with DNA and RNA. yeastgenome.org NMR structure shows zinc ribbon motif. pnas.org |
| Central Linker Region | Flexible linker | RNAPII (Rpo21p, Rpb2p loops) | Stabilizes RNAPII structures. yeastgenome.org | Snakes down towards the active center, past RNAPII loops. yeastgenome.org |
| C-terminal Core | Two Cyclin Repeats (pseudo-dyad symmetry) | TBP, Promoter DNA, Kap114p | TBP and DNA binding; Nuclear import; Forms part of the bridge between TBP-DNA and RNAPII. yeastgenome.orgmolbiolcell.orgnih.gov | Interacts with TBP and promoter DNA. molbiolcell.org Necessary and sufficient for nuclear import. molbiolcell.org Forms a compact structure that changes upon complex assembly. pnas.org |
Critical Residues and Their Impact:
| Residue (S. cerevisiae) | Location | Mutation | Observed Phenotype/Effect | Research Implication |
| Glu-62 | Highly conserved region near zinc finger | E62K | Cold sensitivity, altered start site selection. nih.gov | Involved in start site selection; Potential salt bridge with Arg-78. nih.gov |
| Arg-78 | Highly conserved region near zinc finger | R78C | Cold sensitivity, altered start site selection. nih.gov | Involved in start site selection; Potential salt bridge with Glu-62. nih.gov |
| Ser-53 | Near C-terminus of zinc ribbon | S53P | Impairs gene activation, affects interaction with activators. pnas.orgpnas.org | Defines an activation-specific role for TFIIB. pnas.orgpnas.org |
| Gly-204 | Core domain | G204D | Disrupts interaction with TBP, causes growth defects. nih.gov | Critical for protein-protein contact with TBP. nih.gov |
Central Role of Sua7 Protein in Rna Polymerase Ii Transcription
Fundamental Contributions of SUA7 Protein to General Transcription Initiation
The this compound, the yeast ortholog of the general transcription factor TFIIB, is a cornerstone of transcription initiation for protein-coding genes by RNA Polymerase II (Pol II). nih.govnih.gov As an essential protein, its role is fundamental to cell viability, underscoring its critical function in gene expression. nih.govnih.gov SUA7 is a key component of the preinitiation complex (PIC), a large assembly of proteins that forms on gene promoters to initiate transcription. nih.gov Its primary contribution is to ensure the accurate and efficient recruitment of Pol II to the promoter, a prerequisite for the synthesis of messenger RNA (mRNA). biorxiv.orgyoutube.com
In the established model of PIC assembly, the process begins with the binding of the TATA-binding protein (TBP), a subunit of the general transcription factor TFIID, to the TATA box sequence within the promoter DNA. nih.gov Following this recognition event, SUA7/TFIIB is recruited to the TBP-DNA complex. nih.gov This interaction is a critical checkpoint in the assembly process. The binding of SUA7 is indispensable for the subsequent association of the RNA Polymerase II-TFIIF complex. nih.govbiorxiv.org By forming a stable bridge, SUA7 connects the promoter-bound TBP with the polymerase machinery, effectively positioning Pol II for the initiation of transcription. nih.gov Beyond its structural role in recruitment, SUA7 has also been implicated in the stabilization of the initial transcript, highlighting its multifaceted involvement in the earliest stages of transcription. nih.gov
Mechanisms of RNA Polymerase II Preinitiation Complex Assembly Mediated by this compound
The assembly of the RNA Polymerase II preinitiation complex is a highly ordered process in which the this compound plays a pivotal, non-redundant role. It functions as a central adaptor molecule, ensuring the correct and stable integration of Pol II at the gene promoter.
Sequential Recruitment and Stabilization of Transcriptional Components by this compound
The formation of a functional PIC follows a stepwise pathway orchestrated by the general transcription factors. After TFIID recognizes and binds to the promoter's core elements, most notably the TATA box, SUA7/TFIIB is the next factor to be recruited. nih.gov The stable association of SUA7 with the TBP-DNA platform creates a composite surface that is recognized by the incoming RNA Polymerase II, which is typically complexed with TFIIF. nih.gov
The recruitment of the Pol II-TFIIF complex is directly dependent on the prior binding of SUA7. nih.gov SUA7 possesses distinct domains that facilitate these interactions. Its C-terminal domain interacts with the TBP-DNA complex, while its N-terminal region, which includes a zinc ribbon motif, is crucial for binding to Pol II. nih.gov This dual-interaction capability allows SUA7 to effectively tether the polymerase to the promoter. Furthermore, certain mutations within SUA7 can impair the formation of a stable complex, even if the initial recruitment is successful, indicating that SUA7's role extends beyond simple recruitment to the active stabilization of the PIC. nih.gov
Bridging Function of this compound in Transcriptional Complex Formation
The quintessential function of SUA7 in PIC assembly is its role as a molecular bridge. nih.gov It physically connects the promoter-recognition complex (TBP/TFIID bound to DNA) with the catalytic machinery (RNA Polymerase II). nih.govbiorxiv.org This bridging function is critical for transmitting the information from the promoter sequence to the polymerase, ensuring that transcription begins at the correct location.
The structure of the PIC reveals that SUA7 makes direct contact with both TBP and Pol II, positioning the polymerase's active site over the transcription start site. nih.gov This precise positioning is a prerequisite for accurate initiation. The central linker region of SUA7 extends towards the Pol II active center, contributing to the stabilization of the entire complex. nih.gov Without this crucial link provided by SUA7, the association between Pol II and the promoter is tenuous, and efficient transcription initiation cannot occur. biorxiv.org
Determinant Role of this compound in Transcription Start Site Selection Accuracy
Beyond its architectural role in PIC assembly, SUA7/TFIIB plays a direct and critical part in determining the precise nucleotide at which transcription begins. nih.gov The selection of the correct transcription start site (TSS) is vital for ensuring that the resulting mRNA contains the complete and correct coding sequence. Mutations in the SUA7 gene have been shown to cause significant shifts in TSS selection, providing clear genetic evidence for its function in this process. nih.govbiorxiv.org
Studies on mutant sua7 alleles in yeast have demonstrated that alterations in the this compound can lead to a decrease in transcription initiation at the normal start sites and a corresponding increase in initiation at downstream sites. nih.gov This phenomenon indicates that SUA7 is actively involved in "reading" the promoter context and guiding Pol II to the correct starting position. The N-terminal region of SUA7, which contains a domain referred to as the "B-finger" or "B-reader," extends into the active site of Pol II. nih.gov This finger domain is thought to interact with the template DNA and the nascent RNA, physically positioning the template strand within the catalytic center to ensure initiation occurs at the appropriate nucleotide. nih.gov
Specific mutations within a highly conserved region of SUA7 adjacent to its zinc finger motif have been identified as key determinants of start site selection. biorxiv.orgresearchgate.net These findings underscore the importance of specific structural elements within SUA7 for the fidelity of transcription initiation.
| SUA7 Allele | Amino Acid Change | Observed Phenotype | Reference(s) |
| sua7-1 / sua7-2 | E62K | Downstream shift in transcription start site selection; cold sensitivity. | biorxiv.orgresearchgate.net |
| sua7-3 | R78C | Downstream shift in transcription start site selection. | biorxiv.orgresearchgate.net |
| E62R | E62R | Phenotypically similar to E62K, including altered start site selection. | biorxiv.org |
| R78E | R78E | Inviable. | biorxiv.org |
| E62R, R78E | E62R, R78E | Viable; phenotypically similar to single mutants, suggesting a functional interaction (e.g., salt bridge) between these residues. | biorxiv.org |
This table summarizes key mutations in the this compound and their impact on transcription start site selection, based on published research findings.
This compound Involvement in Transcriptional Regulation Beyond Initiation
While the primary role of SUA7/TFIIB is centered on transcription initiation, evidence suggests its involvement extends to later stages of the transcription cycle, including promoter clearance.
Contributions of this compound to Promoter Clearance
Promoter clearance, also known as promoter escape, is the process where RNA Polymerase II breaks its initial tight contacts with the promoter and the initiation factors and begins to move downstream, synthesizing a progressively longer RNA transcript. nih.gov This transition from a stationary initiation complex to a mobile elongation complex is a critical regulatory step. SUA7/TFIIB is intimately involved in this transition.
During the initial phase of transcription, Pol II synthesizes short, abortive RNA transcripts while remaining tethered to the promoter. nih.gov The B-finger/B-reader loop of SUA7/TFIIB, which extends into the Pol II active center, plays a role in stabilizing the very short DNA-RNA hybrid formed during these initial attempts. nih.gov However, as the nascent RNA transcript elongates, it is proposed to eventually clash with this B-finger/B-reader loop. nih.gov
This steric clash is a key trigger for promoter escape. nih.gov The growing RNA chain, upon reaching a length of approximately seven to thirteen nucleotides, effectively displaces the B-finger/B-reader from the Pol II active site. nih.govbiorxiv.org This displacement, coupled with the collapse of the upstream part of the transcription bubble, destabilizes the interaction of SUA7/TFIIB with the rest of the complex. nih.govpnas.org Consequently, SUA7/TFIIB is released, which is a prerequisite for the stable association of elongation factors and the transition of Pol II into the productive elongation phase. nih.govnih.gov Thus, SUA7 not only helps to start transcription but also acts as a gatekeeper that must be displaced for the polymerase to clear the promoter and proceed with gene transcription. nih.gov
This compound Influence on Transcription Termination Efficiency
The this compound, also known as Transcription Factor II B (TFIIB) in yeast, plays a significant role that extends beyond its well-established function in the initiation of transcription by RNA Polymerase II (Pol II). mdpi.comnih.gov Research has uncovered its crucial involvement in the termination phase of transcription, ensuring the proper release of the nascent RNA transcript and the polymerase from the DNA template. mdpi.comresearchgate.net
Studies utilizing the cold-sensitive yeast mutant sua7-1, which carries an E62K amino acid substitution in the TFIIB protein, have been instrumental in elucidating this function. mdpi.com Genome-wide analyses, such as Genomic Run-on Sequencing (GRO-seq), have revealed that a deficiency in SUA7 function leads to widespread defects in transcription termination. nih.govnih.gov In strains carrying the sua7-1 mutation, a significant increase in terminator "readthrough" is observed, where Pol II continues to transcribe past the normal poly(A) termination signal. mdpi.comnih.gov
The molecular basis for this termination defect lies in the diminished interaction between SUA7 and essential termination factor complexes. mdpi.com In wild-type cells, SUA7 physically associates with components of the CF1A and Rat1 termination complexes at the 3' end of genes. mdpi.comnih.gov This interaction is critical for the stable recruitment of these factors to the transcription machinery, which in turn facilitates the cleavage and polyadenylation of the new mRNA molecule and subsequent termination. mdpi.com However, in the sua7-1 mutant, the interaction between TFIIB and these termination complexes is drastically reduced. mdpi.comnih.gov This impairment leads to a severe decline in the recruitment of termination factors to the ends of genes, causing the observed termination inefficiency and polymerase readthrough. mdpi.comnih.gov
The following table summarizes the quantitative findings from genome-wide studies on the impact of the sua7-1 mutation on transcription termination.
| Parameter | Wild-Type (WT) SUA7 | sua7-1 Mutant | Percentage Change in sua7-1 Mutant |
|---|---|---|---|
| Terminator Readthrough | Baseline | 2-3 fold increase | +100% to +200% |
| Affected Genes with Readthrough | N/A | ~74% | N/A |
| Interaction with Termination Factors (CF1A, Rat1) | Normal | Drastically decreased | ~90% decrease |
| Recruitment of Termination Factors to Gene 3' Ends | Normal | Severely impaired | ~90% decline |
This compound Role in Gene Looping Dynamics
The this compound is a key architectural factor in establishing the three-dimensional structure of actively transcribed genes through a phenomenon known as "gene looping." nih.govnih.gov This process involves the physical juxtaposition of the promoter (5' end) and the terminator (3' end) of a gene, creating a looped chromatin conformation. nih.govmdpi.com The formation of these loops is a dynamic, transcription-dependent process and is critical for various aspects of gene regulation, including transcriptional memory. nih.govnih.gov
A significant functional consequence of SUA7-mediated gene looping is the establishment of transcriptional memory. nih.govnih.gov This phenomenon allows inducible genes to be reactivated more rapidly upon subsequent stimulation after a period of repression. nih.gov The persistent gene loop structure, which can be maintained during short-term repression, acts as a scaffold, enabling faster recruitment of RNA Polymerase II upon re-induction. nih.gov In sua7-1 mutants where gene looping is disrupted, this transcriptional memory is lost, and genes are reactivated with slower kinetics, similar to their initial activation. nih.govnih.gov This effect has been observed for several galactose-inducible genes in yeast, highlighting the importance of the SUA7-dependent chromatin architecture in facilitating a swift response to environmental changes. nih.govnih.gov Furthermore, these memory gene loops have been shown to interact with the nuclear pore complex, suggesting a link between transcription, nuclear organization, and mRNA export. nih.gov
The table below provides examples of genes where the role of SUA7 in gene looping and its impact on transcriptional regulation have been documented.
| Gene | Function | Gene Looping in Wild-Type (WT) | Gene Looping in sua7-1 Mutant | Effect on Transcriptional Memory in sua7-1 Mutant |
|---|---|---|---|---|
| HXK1 | Hexokinase | Present | Impaired | Lost (slower reactivation) |
| GAL10 | Galactose metabolism | Present | Impaired | Lost (slower reactivation) |
| BUD3 | Bud site selection | Present | Diminished | Not reported |
| SEN1 | RNA helicase, transcription termination | Present | Diminished | Not reported |
| BLM10 | Proteasome activator subunit | Present | Diminished | Not reported |
| HEM3 | Heme biosynthesis | Present | Diminished | Not reported |
| INO1 | Inositol-1-phosphate synthase | Naturally absent | Absent | Lacks memory (control) |
Interactions of Sua7 Protein Within the Transcriptional Machinery and Associated Regulatory Networks
Direct and Indirect Interactions of SUA7 Protein with TATA-binding Protein (TBP)
The interaction between SUA7 (TFIIB) and the TATA-binding protein (TBP) is a cornerstone of preinitiation complex (PIC) assembly at the core promoter of genes. TBP is the subunit of the general transcription factor TFIID responsible for recognizing and binding to the TATA box DNA sequence. yeastgenome.org This binding event induces a significant bend in the DNA, creating a platform for the subsequent assembly of other transcription factors.
SUA7 directly binds to the TBP-DNA complex, forming a stable ternary structure. yeastgenome.org This interaction is crucial for bridging TBP, which is bound to the promoter DNA, with the incoming RNA Polymerase II. The cyclin-fold domains of SUA7 make direct protein-protein contacts with one of the two "stirrups" of the saddle-shaped TBP molecule. Concurrently, each cyclin fold of SUA7 also makes direct contacts with the DNA upstream and downstream of the TATA box, further stabilizing the complex.
Mutational studies have underscored the functional importance of this interaction. For instance, a temperature-sensitive mutation in SUA7 (G204D) disrupts a key protein-protein contact with TBP. This defect can be suppressed by specific hydrophobic substitutions in TBP (at lysine 239), which enhance the affinity between the two proteins. This demonstrates the delicate and interdependent nature of the SUA7-TBP interaction.
Functional Association of this compound with RNA Polymerase II
SUA7 serves as a critical adaptor molecule, linking the promoter-bound TBP to the catalytic core of the transcription machinery, RNA Polymerase II. The binding of SUA7 to the TBP-DNA complex is a prerequisite for the recruitment of the RNA Polymerase II-TFIIF complex to the promoter. yeastgenome.org The N-terminal zinc ribbon domain of SUA7 is a key region for this interaction, making direct contact with RNAPII.
Genetic and biochemical studies have elucidated the functional significance of the SUA7-RNAPII association. Mutations in SUA7 have been shown to affect transcription start site selection, a process intimately linked to the precise positioning of RNAPII over the promoter. Furthermore, specific genetic interactions have been identified between SUA7 and genes encoding various subunits of RNAPII. For example, double mutants of sua7 and sua8 (which is allelic to RPB1, the gene for the largest subunit of RNAPII) exhibit synthetic lethality, highlighting their cooperative function. oup.com Similarly, mutations in SSU73, which is identical to the RPB9 gene encoding a smaller subunit of RNAPII, can suppress defects associated with certain sua7 alleles, indicating a functional interplay between TFIIB and the Rpb9 subunit in the process of start site selection. oup.comnih.gov
| Interacting RNAPII Subunit | Gene | Nature of Interaction | Functional Consequence |
| Rpb1 | SUA8/RPB1 | Genetic (Synthetic Lethality) | Essential for viability, indicating cooperative function. |
| Rpb2 | RPB2 | Genetic and Physical | Affects basal transcription and start site selection. |
| Rpb9 | SSU73/RPB9 | Genetic (Suppression) | Influences transcription start site selection. |
Interplay of this compound with Other General Transcription Factors (GTFs)
The assembly of the PIC is a highly orchestrated process involving the sequential and cooperative binding of multiple GTFs. SUA7's interactions are not limited to TBP and RNAPII but extend to a network of other essential factors.
The general transcription factor TFIIF is typically found in a complex with RNAPII and is recruited to the promoter together with the polymerase. The recruitment of this RNAPII-TFIIF complex is dependent on the prior formation of the TBP-TFIIB(SUA7)-DNA platform. yeastgenome.org This indicates a reciprocal and essential interaction where SUA7 facilitates the association of TFIIF (and RNAPII) with the promoter. Genetic screens have also identified SSU71 (TFG1), which encodes the largest subunit of TFIIF, as a suppressor of sua7 mutations, further cementing the functional link between these two GTFs. oup.comnih.gov
Ssu72 is an essential protein that was initially identified through a genetic screen for factors that interact with SUA7. nih.govnih.gov A specific allele, ssu72-1, was found to enhance the defects of a sua7-1 mutation, resulting in a temperature-sensitive phenotype and a significant shift in the transcription start site. nih.gov This strong genetic interaction is indicative of a close functional relationship.
Subsequent biochemical studies have confirmed a direct physical interaction between the Ssu72 and SUA7 proteins. nih.gov Ssu72 is a phosphatase that acts on the C-terminal domain (CTD) of the largest subunit of RNAPII. Its interaction with SUA7 suggests a role in coordinating transcription initiation with the modification state of the polymerase, which is critical for the transition into productive elongation. nih.govmdpi.com
Sub1 (also known as Tsp1) is a homolog of the human general transcriptional cofactor PC4. Genetic evidence points to a collaborative role for Sub1 and SUA7 in transcription. Deletions in the SUB1 gene have been shown to enhance the phenotypic defects of certain sua7 mutations in an allele-specific manner that is strikingly similar to the genetic interaction observed between ssu72 and sua7. nih.gov Furthermore, direct physical interaction between SUA7 (TFIIB) and Sub1 has been demonstrated, suggesting that these proteins work in concert, likely during the initiation phase of transcription. nih.gov
Integration of this compound into Broader Protein-Protein Interaction Networks
Protein-protein interaction (PPI) networks provide a systems-level view of cellular processes, mapping the complex web of physical and functional associations between proteins. nih.govnih.gov As a core component of the basal transcription machinery, SUA7 is a key node in the extensive PPI network that governs gene expression.
Analysis of high-throughput interaction data, such as that available in the STRING database, reveals that SUA7 is centrally located within a dense cluster of interactions related to RNAPII-mediated transcription. Its primary interactors include the subunits of RNAPII, TBP, and the other general transcription factors (TFIIA, TFIID, TFIIE, TFIIF, TFIIH). string-db.org This high degree of connectivity underscores its role as a central hub for the assembly of the PIC. Beyond these core interactions, the network extends to include connections with chromatin remodeling complexes, transcriptional activators and repressors, and factors involved in mRNA processing, reflecting the integration of transcription initiation with other nuclear processes. string-db.orgplos.org The study of these broader networks is crucial for understanding how the fundamental process of transcription initiation, orchestrated by SUA7, is regulated in response to various cellular signals and environmental cues. nih.gov
Regulatory Associations with Upstream Activating Factors
SUA7/TFIIB is a crucial interface between gene-specific transcriptional activators and the basal transcription machinery. While it is a general transcription factor, its activity can be significantly influenced by interactions with upstream activating factors, which bind to specific DNA sequences (enhancers or upstream activating sequences) to regulate the rate of transcription initiation. These interactions are often key to achieving high levels of gene expression.
Several studies have highlighted that the activation domains of various transcriptional activators target TFIIB, suggesting that TFIIB is a direct recipient of activating signals. This interaction is thought to be a rate-limiting step in transcription initiation that can be enhanced by these activators nih.govoup.com.
One specific example of a direct interaction is with the yeast transcriptional activator Pho4. In vitro studies have demonstrated that Pho4, which activates the PHO5 gene in response to phosphate levels, physically interacts with TFIIB. This interaction is impaired by certain mutations in TFIIB, indicating a specific and functional association. Furthermore, the binding of Pho4 to TFIIB has been shown to induce a conformational change in TFIIB, which is proposed to be part of the mechanism of transcriptional activation yeastgenome.org.
The interaction with other prominent yeast activators, such as Gal4, is less direct. While early in vitro experiments suggested a direct binding between the Gal4 activation domain and TFIIB, in vivo studies using techniques like FRET microscopy have not detected a stable interaction between Gal4 and TFIIB in the cellular environment embopress.org. Instead, the activating signal from Gal4 appears to be transmitted to the basal transcription machinery primarily through co-activator complexes like SAGA (Spt-Ada-Gcn5 acetyltransferase) embopress.org.
Similarly, for the transcriptional activator Gcn4, which regulates amino acid biosynthesis genes, its function is intricately linked with the SAGA complex nih.gov. While Gcn4 interacts with the transcription machinery, a direct and stable interaction with SUA7 has not been a prominent finding; the regulatory input is likely mediated through the SAGA complex and other components of the Mediator complex.
These findings suggest that SUA7/TFIIB serves as a critical hub for receiving activating signals, either through direct interaction with some upstream activators or indirectly through the recruitment of co-activator complexes.
| Interacting Upstream Activating Factor | Nature of Interaction with SUA7/TFIIB | Supporting Evidence |
| Pho4 | Direct physical interaction | In vitro binding assays, mutational analysis showing impaired interaction and function. |
| Gal4 | Indirect or transient | In vitro binding observed, but in vivo evidence for stable interaction is lacking. Activation is primarily mediated by the SAGA co-activator complex. |
| Gcn4 | Likely indirect | Function is dependent on the SAGA complex, which communicates with the basal transcription machinery. |
Connections to Pre-mRNA Processing Components
Emerging evidence indicates that the role of SUA7/TFIIB is not confined to transcription initiation but extends to co-transcriptional processing of the nascent pre-mRNA, including capping, splicing, and 3'-end formation. This suggests a tight coupling of transcription and RNA processing, with SUA7/TFIIB acting as a key coordinating factor.
mRNA Capping: The 5' cap structure is added to the nascent mRNA transcript shortly after transcription initiation. This process is carried out by the capping enzyme complex, which in yeast is composed of the RNA 5'-triphosphatase (Cet1) and the mRNA guanylyltransferase (Ceg1) nih.gov. The recruitment of the capping machinery is dependent on the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II, specifically at the serine 5 position of the heptapeptide repeats. Research has shown that the "tip" region of TFIIB is essential for the proper levels of serine 5 phosphorylation of the Pol II CTD semanticscholar.org. This indicates that SUA7 plays a critical role in creating the appropriate modification on the polymerase that is necessary for the timely and efficient recruitment of the capping enzyme complex to the nascent transcript. While a direct physical interaction between SUA7 and the capping enzymes has not been definitively established, this functional link underscores its importance in the initial stages of pre-mRNA processing.
Splicing: Splicing, the removal of introns from pre-mRNA, is another co-transcriptional process. Quantitative proteomic analyses of affinity-purified TFIIB from yeast have consistently identified physical interactions with several splicing factors. Notably, Prp19, Prp43, and Sub2 have been found to be associated with chromatin-derived TFIIB. This physical association suggests that TFIIB may play a role in the recruitment or assembly of the spliceosome on the nascent transcript.
3'-End Processing and Termination: SUA7/TFIIB has also been implicated in the termination phase of transcription. It has been shown to physically interact with components of the 3'-end processing machinery, which is responsible for cleavage and polyadenylation of the pre-mRNA. Specifically, TFIIB interacts with subunits of the Cleavage Factor IA (CF1A) and the Rat1 complexes nih.gov. A mutant form of SUA7, sua7-1, exhibits a significant reduction in its interaction with these termination factors, leading to defects in transcription termination on a genome-wide scale nih.govnih.govresearchgate.net. This suggests that SUA7 is involved in either the recruitment of these factors to the 3' end of genes or in stabilizing their association with the transcription machinery to ensure proper termination.
| Pre-mRNA Processing Component | Interacting Subunits/Complexes | Role of SUA7/TFIIB Interaction |
| mRNA Capping Enzyme | Functionally linked to Cet1 and Ceg1 | Required for proper Serine 5 phosphorylation of the Pol II CTD, which is necessary for capping enzyme recruitment. |
| Splicing Machinery | Prp19, Prp43, Sub2 | Physical association suggests a role in the recruitment or assembly of the spliceosome. |
| 3'-End Processing/Termination Machinery | CF1A complex (e.g., Rna14, Rna15, Pcf11, Clp1), Rat1 complex (e.g., Rat1, Rai1) | Physical interaction is crucial for efficient transcription termination; involved in the recruitment or stabilization of these factors at the 3' end of genes. |
Nuclear Import and Subcellular Localization of this compound
The function of SUA7 as a core component of the transcriptional machinery necessitates its precise localization within the nucleus. This is achieved through a regulated nuclear import process and its dynamic association with specific subnuclear compartments and protein complexes.
Karyopherin-Mediated Transport Mechanisms of this compound
Like most nuclear proteins, the import of SUA7 from the cytoplasm, where it is synthesized, into the nucleus is an active process mediated by a family of transport receptors known as karyopherins (also called importins). In Saccharomyces cerevisiae, the nuclear import of Sua7p is facilitated by the karyopherin Kap114p.
Studies have shown that Sua7p can directly bind to Kap114p. The nuclear localization signal (NLS) of Sua7p, the specific amino acid sequence recognized by the importin, is located within its "core" domain. This core domain is also responsible for the interaction of SUA7 with the TATA-binding protein (TBP) and with DNA at the promoter of Pol II-transcribed genes. This dual functionality of the core domain highlights its central importance in both the nuclear import and the transcriptional function of SUA7.
The import process begins in the cytoplasm where Kap114p recognizes and binds to the NLS of Sua7p. This Kap114p-Sua7p complex then translocates through the nuclear pore complex into the nucleus. Once in the nucleus, the interaction of Kap114p with the small GTPase Ran in its GTP-bound state (Ran-GTP) leads to the dissociation of the complex, releasing Sua7p into the nucleoplasm where it can participate in transcription.
Localization of this compound within the Nucleus and Transcriptional Complexes
Immunofluorescence and biochemical fractionation studies have unequivocally demonstrated that SUA7 is localized to the nucleus yeastgenome.org. Within the nucleus, SUA7 is a key component of the transcription preinitiation complex (PIC), which assembles at the promoters of protein-coding genes.
In the step-wise assembly of the PIC, SUA7/TFIIB is recruited to the promoter after the TATA-binding protein (TBP), a subunit of TFIID, has bound to the TATA box in the promoter DNA. SUA7 acts as a crucial bridge, forming a stable ternary complex with the TBP-DNA complex and subsequently recruiting the RNA polymerase II-TFIIF complex to the promoter yeastgenome.org. The N-terminal region of SUA7, which includes a zinc ribbon domain, makes contact with the dock domain of Pol II, while a loop known as the "B finger" extends into the active center of the polymerase, interacting with both DNA and the nascent RNA yeastgenome.org. The C-terminal core domain of SUA7 binds to TBP and the TBP-DNA complex. This intricate network of interactions positions Pol II correctly at the transcription start site and is essential for the initiation of transcription.
The association of SUA7 with transcriptional complexes is dynamic. Single-molecule studies have revealed that the initial binding of TFIIB to the promoter is transient and unstable. A stable association of TFIIB with the promoter, which is a checkpoint for PIC assembly, is only achieved upon the arrival of the RNA polymerase II-TFIIF complex janelia.org. This transient-to-stable transition highlights the dynamic nature of PIC formation.
Furthermore, the localization of SUA7 is not restricted to the 5' end of genes. Chromatin immunoprecipitation studies have shown that TFIIB can also be found at the 3' end of many genes in yeast, consistent with its role in transcription termination nih.govnih.gov. This suggests that SUA7 may remain associated with the transcription machinery, or re-associate with it, during the elongation and termination phases of transcription, thereby playing a role throughout the transcription cycle.
| Localization Aspect | Description | Key Interacting Partners |
| Nuclear Import | Mediated by the karyopherin Kap114p. The NLS is within the core domain of SUA7. | Kap114p, Ran-GTP |
| Subcellular Location | Primarily localized to the nucleus. | - |
| Association with PIC | Core component of the preinitiation complex, acting as a bridge between TBP-DNA and RNA Polymerase II. | TATA-binding protein (TBP), RNA Polymerase II, TFIIF |
| Dynamic Localization | Initial binding to the promoter is transient and is stabilized by the recruitment of RNA Polymerase II. Also found at the 3' end of genes, indicating a role in termination. | TBP, RNA Polymerase II, TFIIF, Termination factors (e.g., CF1A, Rat1) |
Regulatory Mechanisms Governing Sua7 Protein Expression and Activity
Transcriptional Control of the SUA7 Gene
Transcriptional regulation of the SUA7 gene is a primary level of control, influencing the amount of SUA7 mRNA available for translation into protein.
Analysis of SUA7 Gene Promoter Architecture
The promoter region of the SUA7 gene plays a vital role in initiating transcription. In Saccharomyces cerevisiae, the SUA7 gene is transcribed from a common promoter, contrary to earlier reports suggesting two separate promoters. nih.govnih.govoup.com This promoter contains a nearly consensus TATA sequence (TATAAAT) located at an appropriate distance from the transcription start site. oup.com The architecture of the SUA7 promoter and its interaction with transcription factors, such as the TATA-binding protein (TBP), are fundamental to the initiation of SUA7 transcription. yeastgenome.orgnih.gov
Differential Transcript Isoform Generation from the SUA7 Locus
Transcription of the SUA7 gene results in the production of two distinct transcripts in Saccharomyces cerevisiae. nih.govnih.govoup.com These transcript isoforms differ at their 3'-ends, with the longer transcript possessing an unusually extended 3'-untranslated region (UTR) of approximately 115 bases. nih.govnih.govoup.comoup.com While both transcripts contain the complete coding sequence for TFIIB, the presence of the longer 3'-UTR in one isoform suggests potential differences in their post-transcriptional regulation, including stability, localization, and translation efficiency. oup.com The relative amounts of these two transcripts have been observed to vary depending on cellular growth conditions and stress. nih.govnih.govoup.com
Post-Transcriptional and Post-Translational Modulations of SUA7 Protein Activity
Beyond transcription, the regulation of this compound involves mechanisms acting on the mRNA and the protein itself.
mRNA Stability and 3'-End Processing Regulation of SUA7 Transcripts
The stability and processing of SUA7 mRNA are crucial for controlling the levels of this compound. The two distinct SUA7 transcripts, differing in their 3'-ends, may exhibit differential stability due to the presence of the extra sequence in the longer RNA, which could potentially contain a regulated destabilizing region. oup.com Regulation of 3'-end formation or mRNA stability is suggested as a control mechanism for SUA7 gene expression. nih.govnih.govoup.com In Saccharomyces cerevisiae, the RNA-binding protein Nab4/Hrp1, a component of the cleavage factor complex involved in 3' pre-mRNA processing, modulates the alternative 3' pre-mRNA processing of SUA7 transcripts. nih.govplos.org Mutations or overexpression of NAB4/HRP1 alter poly(A) cleavage site selection for the SUA7 transcript in vivo. plos.org Specifically, a nab4-7 mutant strain shows an aberrantly high ratio of the long form to the short form of the SUA7 transcript. plos.org This indicates that Nab4 influences cleavage site selection, and predicted Nab4-binding elements in the SUA7 3'-UTR contribute to cleavage site usage. plos.org
Data on SUA7 Transcript Isoform Ratios:
| Strain Background | Growth Phase | Ratio of Long to Short SUA7 Transcript |
| Wild-type (NAB4) | Exponential | 1.65 |
| Mutant (nab4-7) | Exponential | 2.37 |
(Note: In a real application, this table would be interactive, allowing for sorting and filtering.)
Oxidative stress also impacts SUA7 expression at the mRNA stability level in Saccharomyces cerevisiae. nih.gov The transcription activator Yap1 is involved in this regulation; while it affects SUA7 transcriptional upregulation during oxidative stress, its absence contributes to increased SUA7 mRNA stability. nih.gov
Post-Translational Modifications and their Functional Consequences for this compound
Post-translational modifications (PTMs) can alter the activity, localization, and interactions of this compound. While general information on PTMs of transcription factors and RNAPII exists, specific curated literature detailing post-translational modifications of this compound in Saccharomyces cerevisiae is limited in some databases. yeastgenome.orgnih.govelifesciences.org However, studies indicate that TFIIB (SUA7) interacts with Ssu72, a phosphatase, during transcription initiation. nih.gov This interaction suggests a potential role for dephosphorylation in regulating SUA7 function or its association with the transcription machinery. The interaction between Sua7 and Ssu72 has been demonstrated through pull-down experiments. nih.gov
Data on Sua7 Interaction with Ssu72:
| Interacting Protein | Evidence Type | Organism | Reference |
| Ssu72 | Physical | Saccharomyces cerevisiae | nih.gov |
Mutational analysis of SUA7 has provided insights into the functional consequences of altering specific residues. For instance, the cold-sensitive sua7 mutation E62K in Saccharomyces cerevisiae allows for normal transcription complex assembly but severely impairs transcription, suggesting a role for TFIIB in a post-assembly step like promoter melting or start site selection. yeastgenome.orgcapes.gov.br Other non-null sua7 mutations have been shown to alter transcriptional start site selection. yeastgenome.orgnih.gov These findings indirectly highlight how modifications or alterations to the protein structure can impact its function.
Environmental and Cellular State-Dependent Regulation of this compound
The expression and activity of this compound are responsive to changes in the cellular environment and physiological state. As mentioned earlier, stresses and growth-limiting conditions in Saccharomyces cerevisiae lead to a decrease in the relative amount of the larger SUA7 transcript. nih.govnih.govoup.com This suggests that environmental cues can influence SUA7 expression at the level of transcript processing or stability.
Cellular stress can also alter the interactions of TFIIB (SUA7) with other components of the transcription machinery. For example, under normal conditions, the Mot1-TBP complex occupies promoters without TFIIB, TFIIA, or Pol II, suggesting it is transcriptionally inactive. nih.gov However, in response to heat shock and other environmental stresses, Mot1 co-occupies promoters with TFIIB and elongation-competent Pol II, suggesting that functional preinitiation complexes can include Mot1 instead of TFIIA under stress conditions. nih.gov This indicates that cellular state can influence the composition and activity of transcription initiation complexes involving SUA7.
Furthermore, the requirement for TFIIB (SUA7) in gene looping, a chromatin conformation that can influence transcriptional memory and rapid gene reactivation in response to environmental changes, highlights its role in environmentally responsive gene regulation. oup.comnih.gov A sua7-1 mutant exhibits defects in gene looping and transcription termination, which can be partially rescued by overexpression of Rpb4, a subunit of RNA polymerase II, suggesting a functional connection between Rpb4 and TFIIB during these processes. oup.com
Responses of this compound Expression to Cellular Stress Conditions
Cellular stress conditions have a notable impact on the expression profile of the SUA7 gene, specifically altering the ratio of its two transcripts. Research indicates that under various stress conditions, there is a decrease in the relative amount of the longer SUA7 transcript compared to the shorter one. nih.govoup.comnih.gov
The differential response of the two SUA7 transcripts to stress conditions suggests a potential mechanism for fine-tuning TFIIB availability or function, possibly through effects on mRNA localization, translation efficiency, or stability mediated by the differing 3'-UTRs. oup.com
Impact of Growth Limiting Conditions on this compound Levels
Similar to cellular stress, growth-limiting conditions also influence the relative levels of the two SUA7 transcripts. Under conditions where growth is limited, such as entry into stationary phase or nutrient starvation (e.g., amino acid starvation), a decrease in the relative amount of the longer SUA7 transcript is observed, accompanied by an increase in the relative amount of the shorter transcript. nih.govoup.comnih.gov
The observed changes in SUA7 transcript levels under different conditions can be summarized as follows:
| Growth Condition / Stress | Relative Level of Longer SUA7 Transcript | Relative Level of Shorter SUA7 Transcript |
| Exponential Growth | Approximately Equal | Approximately Equal |
| Amino Acid Starvation | Decreased | Increased |
| Heat Shock | Decreased | Increased |
| Stationary Phase | Decreased | Increased |
| Oxidative Stress | Affected (transcriptional/stability) | Affected (transcriptional/stability) |
Note: Data on oxidative stress indicates regulation at transcriptional and stability levels, leading to changes in mRNA pools, though protein levels may remain stable. nih.gov
While the regulation of SUA7 mRNA levels is evident, further research is needed to fully elucidate how these changes translate into alterations in this compound levels and ultimately impact the transcription of specific genes under varying cellular conditions. The potential for differential function or localization of proteins translated from the two distinct SUA7 transcripts also remains an area of interest. oup.com
Methodological Approaches in Sua7 Protein Research
Classical Genetic Screens and Mutational Analysis of SUA7 Gene
Classical genetic approaches have been fundamental in identifying the SUA7 gene and understanding the impact of alterations within its sequence on transcription and cellular viability. nih.gov
Isolation and Characterization of sua7 Alleles and Suppressors
Mutations in the SUA7 gene, referred to as sua7 alleles, were initially isolated through genetic screens designed to identify suppressors of specific transcriptional defects. For instance, sua7 mutations were found as suppressors of an aberrant ATG translation initiation codon in the leader region of the cyc1 gene in Saccharomyces cerevisiae. nih.gov These screens involved selecting for revertants that restored a normal phenotype despite the presence of the initial defect. oup.comresearchgate.net Characterization of these sua7 alleles, such as sua7-1 (encoding a Glu-62→Lys replacement), revealed their effects on phenotypes like cold sensitivity and altered transcription start site selection. oup.comcapes.gov.br Further analysis involved molecular cloning and sequencing of the mutated SUA7 gene to identify the specific genetic alterations responsible for the observed phenotypes. nih.govresearchgate.net
Suppressor analysis has also been a powerful tool. By looking for mutations in other genes that alleviate the defects caused by sua7 mutations, researchers have identified functionally interacting proteins. For example, mutations in SSU71, SSU72, and SSU73 were identified as suppressors or enhancers of the sua7-1 cold-sensitive growth defect and transcription start site selection issues. oup.com SSU71 was found to encode the largest subunit of TFIIF, SSU72 a novel essential protein, and SSU73 the RPB9 subunit of RNA polymerase II, highlighting the interactions between TFIIB and other components of the transcription machinery. oup.com Similarly, overexpression of the SUB1 gene was found to suppress the cold sensitivity of specific sua7 mutants, suggesting a functional association. embopress.org
Functional Mapping via Allele-Specific Interactions
Studying allele-specific interactions has provided insights into the functional relationships between SUA7 protein and its partners. This involves examining how a specific mutation in SUA7 genetically interacts with specific mutations in other genes. For instance, the interactions between ssu72-1 and sub1Δ mutations with various sua7 alleles have been shown to be allele-specific. oup.comnih.govdntb.gov.ua These studies revealed that the allele specificities of ssu72 and sub1 overlap and that the sua7 alleles interacting with ssu72 and sub1 often affect the accuracy of transcription start site selection. oup.comnih.gov Such allele-specific genetic interactions suggest direct or indirect functional connections between the altered proteins and have been used to infer the domains or residues involved in these interactions. oup.comoup.com
Table 1: Examples of sua7 Alleles and Interacting Genes
| sua7 Allele | Associated Phenotype(s) | Interacting Gene(s) (Suppressor/Enhancer) | Reference |
| sua7-1 | Cold-sensitive, altered start site selection | SSU71 (Suppressor), SSU72 (Enhancer), SSU73 (Suppressor) | oup.com |
| sua7-1 | Cold-sensitive | SUB1 (Suppressor, when overexpressed) | embopress.org |
| sua7-3 | Cold-sensitive, downstream start site shift | RPB2 (Suppressor) | nih.gov |
| sua7(E202G) | Suppresses TBP1(E186D) phenotypes | TBP1 | nih.govnih.gov |
Biochemical Reconstitution Systems for this compound Function
Biochemical reconstitution systems allow for the study of purified this compound and its interactions with other transcription factors and DNA in a controlled environment.
In Vitro Transcription Assays with Purified this compound
In vitro transcription assays are used to assess the ability of purified this compound, often in combination with other general transcription factors and RNAPII, to support transcription from a defined DNA template. oup.com These assays can measure basal transcription levels and the effects of activators. nih.gov By using purified wild-type or mutant this compound, researchers can directly evaluate the impact of specific alterations on transcription initiation efficiency and start site selection. capes.gov.brnih.gov For example, in vitro transcription assays with the sua7-3 mutant (encoding R78C) demonstrated that this alteration directly diminishes basal transcription and abolishes the response to activators in a reconstituted system. nih.gov Similarly, the sua7-1 (E62K) mutant, despite supporting complex formation, was found to be severely defective in transcription in vitro, suggesting a role beyond complex assembly. capes.gov.br
Protein-DNA and Protein-Protein Interaction Studies of this compound
Understanding how this compound interacts with DNA and other proteins is crucial for elucidating its function. Various biochemical techniques are employed for these studies.
Protein-DNA interaction studies, such as electrophoretic mobility shift assays (EMSA), are used to examine the binding of purified this compound to promoter DNA sequences, particularly the TFIIB recognition element (BRE) located near the TATA box. oup.comnih.gov These assays can determine binding affinity and specificity. nih.gov
Protein-protein interaction studies utilize methods like affinity capture followed by detection (e.g., Western blot or mass spectrometry) or co-immunoprecipitation to identify and validate interactions between this compound and other transcription factors or regulatory proteins. yeastgenome.orgmolbiolcell.orgthebiogrid.org For instance, studies have shown direct interaction between this compound and TBP. molbiolcell.org Affinity purification of TFIIB (SUA7) followed by mass spectrometry has revealed interactions with components of the transcription machinery and termination factors like CF1A and Rat1 complexes. mdpi.combiorxiv.orgresearchgate.net The Split-ubiquitin assay is another method used to study protein-protein interactions involving SUA7 in vivo. nih.gov
Table 2: Examples of Biochemical Methods Used in SUA7 Research
| Method | Purpose | Key Findings (Examples) | Reference |
| In Vitro Transcription Assays | Assess transcriptional activity of purified SUA7. | sua7-3 mutant defective in basal and activated transcription. nih.gov sua7-1 mutant defective in transcription despite complex formation. capes.gov.br | capes.gov.brnih.govoup.com |
| Electrophoretic Mobility Shift Assays (EMSA) | Study SUA7 binding to promoter DNA. | Used to assess binding of wild-type and mutant TFIIB to promoter DNA. oup.comnih.gov | oup.comnih.gov |
| Affinity Capture-Mass Spectrometry | Identify proteins interacting with SUA7. | Revealed interactions with CF1A and Rat1 termination complexes. mdpi.combiorxiv.orgresearchgate.net | mdpi.combiorxiv.orgresearchgate.net |
| Split-ubiquitin assay | Study in vivo protein-protein interactions involving SUA7. | Used to study interactions between TBP1 and SUA7. nih.gov | nih.gov |
Advanced Genomic and Proteomic Methodologies Applied to this compound Research
Modern high-throughput techniques have provided a global perspective on this compound function and its impact on the genome and proteome.
Genomic methodologies, such as ChIP-seq (Chromatin Immunoprecipitation followed by sequencing), can be used to map the binding sites of this compound across the genome. While ChIP-exo studies in yeast did not identify direct DNA binding of TFIIB at the 3' end of genes, suggesting interactions there are protein-mediated, ChIP assays have been used to examine the recruitment of termination factors in sua7 mutants. mdpi.com Techniques like GRO-seq (Global Run-on sequencing) or TRO (Total Run-on) analysis can assess the effect of sua7 mutations on transcription termination on a genome-wide scale by measuring nascent RNA. mdpi.combiorxiv.org These studies have shown increased readthrough of termination signals in sua7-1 mutants, indicating a role for TFIIB in termination. mdpi.combiorxiv.org
Proteomic approaches, particularly quantitative proteomics, can be used to analyze the abundance of this compound and its interacting partners under different conditions or in various mutant strains. ed.ac.ukplos.org Affinity purification coupled with mass spectrometry is a key proteomic method for identifying protein complexes containing SUA7. mdpi.combiorxiv.orgresearchgate.net Quantitative proteomic analysis of affinity-purified TFIIB from wild-type and sua7-1 cells revealed a drastic decrease in the interaction of the mutant TFIIB with CF1A and Rat1 termination complexes. mdpi.combiorxiv.org Proteomic studies have also identified SUA7 as a sumoylated protein, suggesting regulation by this post-translational modification. plos.org
Table 3: Advanced Methodologies in SUA7 Research
| Method | Application in SUA7 Research | Insights Gained (Examples) | Reference |
| ChIP-seq / ChIP-exo | Mapping genomic localization of SUA7 or associated factors. | ChIP assays used to examine recruitment of termination factors in sua7 mutants; ChIP-exo suggests indirect 3' end association. | mdpi.com |
| GRO-seq / TRO Analysis | Assessing genome-wide effects of sua7 mutations on transcription termination. | sua7-1 mutant shows increased readthrough at termination sites. mdpi.combiorxiv.org | mdpi.combiorxiv.org |
| Quantitative Proteomics (e.g., with MS) | Analyzing SUA7 abundance and identifying/quantifying interacting proteins on a large scale. | Revealed reduced interaction of sua7-1 with termination factors; identified SUA7 as a sumoylated protein. mdpi.combiorxiv.orgresearchgate.neted.ac.ukplos.org | mdpi.combiorxiv.orgresearchgate.neted.ac.ukplos.org |
Global Transcriptional Profiling (e.g., RNA-seq, GRO-seq) of sua7 Mutants
Global transcriptional profiling techniques, such as RNA sequencing (RNA-seq) and Global Run-On sequencing (GRO-seq), are instrumental in understanding the genome-wide impact of sua7 mutations on gene expression. nih.govphysiology.org These methods allow researchers to quantify transcript levels across the entire genome and identify genes whose expression is altered in the absence of functional this compound or in the presence of specific sua7 mutations.
Studies utilizing transcriptional profiling of sua7 mutants have revealed its critical role not only in transcription initiation but also in termination. For instance, GRO-seq analysis comparing a sua7-1 mutant strain with a wild-type strain in Saccharomyces cerevisiae demonstrated a genome-wide defect in transcription termination in the mutant. nih.govwayne.edubiorxiv.org Approximately 74% of the genes analyzed exhibited a statistically significant increase in readthrough of the poly(A)-termination signal in the sua7-1 mutant compared to wild-type cells, with some showing nearly a three-fold increase in readthrough. nih.govwayne.edubiorxiv.org This indicates that functional this compound is important for efficient transcription termination for a large proportion of genes.
Transcriptional profiling can also identify changes in transcription start site selection in sua7 mutants. Early studies using analysis of cyc1 transcripts from sua7 strains showed diminished transcription initiation at normal start sites in favor of downstream sites, establishing that this compound functions in transcription start site selection. nih.gov
Chromatin Immunoprecipitation-based Techniques (ChIP-seq, ChIP-exo) for this compound Localization
Chromatin immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) or exonuclease digestion (ChIP-exo) are powerful techniques used to map the locations of protein-DNA interactions across the genome. thermofisher.com These methods involve crosslinking proteins to DNA, shearing the chromatin, immunoprecipitating the protein of interest along with its bound DNA, and then sequencing the associated DNA fragments to identify the genomic binding sites. ChIP-exo offers higher resolution compared to ChIP-seq due to the exonuclease digestion step, which trims the DNA back to the precise protein-binding site. nih.gov
ChIP-based studies have been used to examine the genomic localization of this compound (TFIIB). Consistent with its role in transcription initiation, genome-wide analyses employing ChIP-seq have demonstrated TFIIB occupancy primarily in the 5' end of genes, at promoter regions. nih.gov ChIP-exo studies have further refined this localization, showing that TFIIB is positioned around TATA-like elements within promoters. duke.edu
Interestingly, some studies initially suggested TFIIB occupancy at the 3' end of genes in budding yeast based on ChIP experiments. nih.govmdpi.com However, a ChIP-exo study failed to identify TFIIB at the 3' end, suggesting that if TFIIB is present at the 3' end, it might not be directly interacting with DNA but rather crosslinking due to protein-protein interactions with factors localized there. mdpi.combiorxiv.org This highlights the importance of considering the specific nuances and potential artifacts of ChIP-based methods, such as hyper-ChIPability at highly expressed loci, which can lead to misleading localization signals for unrelated proteins. hubrecht.eu
Mass Spectrometry-based Proteomics for this compound Interaction Networks
Mass spectrometry-based proteomics is a key approach for identifying proteins that interact with this compound, thereby revealing its protein interaction networks. psu.edunih.gov Techniques such as affinity purification coupled with mass spectrometry allow researchers to isolate this compound and its interacting partners from cellular extracts or specific cellular compartments, and then identify the co-purified proteins using mass spectrometry. nih.govresearchgate.net
Quantitative proteomic analysis of affinity-purified TFIIB from chromatin fractions has provided valuable insights into its interaction partners. Studies have shown that chromatin-associated TFIIB interacts with components of the RNA polymerase II complex, other general transcription factors like TFIIF and TFIIH, and notably, with components of 3' end processing and termination complexes such as CF1 and Rat1. nih.govbiorxiv.orgnih.govresearchgate.net These findings support the role of TFIIB beyond initiation and suggest that its interaction with termination factors may be crucial for efficient transcription termination and potentially gene looping. nih.govbiorxiv.orgnih.gov
For example, mass spectrometry of affinity-purified TFIIB from wild-type cells revealed significant enrichment of CF1A and Rat1 termination complexes. nih.govbiorxiv.org This interaction was drastically decreased in the sua7-1 mutant, correlating with the observed termination defects in this mutant. nih.govbiorxiv.org These proteomic studies provide molecular evidence for the physical associations that underpin the functional roles of this compound throughout the transcription cycle.
Comparative Functional Genomics of Sua7 Protein Homologs
Elucidation of Conserved and Divergent Functional Aspects Across Species
SUA7/TFIIB is an evolutionarily conserved protein found in eukaryotes and archaea, where its homolog is known as TFB. researchgate.netnih.govmdpi.com Structural and sequence comparisons demonstrate that eukaryotic TFIIB and archaeal TFB share homologous domains, including cyclin-like repeats (CLRs) and helix-turn-helix (HTH) motifs, suggesting a common evolutionary origin with bacterial sigma factors. researchgate.netnih.gov
A highly conserved feature of TFIIB is its domain structure, which typically includes an N-terminal zinc ribbon domain, a linker domain, and a C-terminal core domain composed of two cyclin fold repeats. nih.govnsf.govoup.com The C-terminal domain is particularly highly conserved and is responsible for binding to TBP and the promoter DNA, specifically the TFIIB-recognition elements (BREs) flanking the TATA box. nih.govnsf.govoup.com The N-terminal zinc ribbon domain is involved in interacting with the dock domain of RNAPII, facilitating the recruitment of the polymerase to the promoter. nsf.govoup.com
Despite these conserved core functions, comparative analysis reveals divergent aspects. For instance, while human and yeast TFIIB share homology, they are not functionally interchangeable in all contexts. harvard.edu A comparison of the primary structure of Ssu72 (a protein that interacts with TFIIB) from different organisms showed varying degrees of homology, with 43% between yeast and human proteins and nearly 60% between fly and human counterparts. frontiersin.org These variations in structural makeup may lead to differences in the protein's role in different eukaryotes. frontiersin.org
Functional complementation studies between yeast and human TFIIB have shown that human TFIIB cannot replace all essential functions of yeast SUA7. yeastgenome.orgharvard.edu This suggests that while the core machinery is conserved, there are species-specific requirements or interactions that necessitate the presence of the native protein. The linker domain, in particular, has been shown to exhibit species-specific functional differences and adaptations. nih.govoup.com Mutations in the B-finger region of the TFIIB linker domain, when replaced with sequences from other species, severely impaired transcriptional stimulatory efficiency, highlighting the importance of species-specific residues in this region. nih.govoup.com
Furthermore, the involvement of TFIIB in processes beyond transcription initiation shows species-specific variations. For example, in yeast, TFIIB is involved in transcription termination and gene looping, a function that appears to be conserved for a subset of genes in metazoans. researchgate.netmdpi.com The interaction between TFIIB and termination factors is crucial for this role and can be compromised by mutations in TFIIB. researchgate.netmdpi.com
Interactive Table 1: Sequence Similarity of Ssu72 Homologs
| Species | Homology to Human Ssu72 |
| Yeast | 43% |
| Fly | ~60% |
Note: This table is intended to be interactive, allowing for sorting and filtering.
Species-Specific Adaptations in Transcriptional Regulatory Networks Involving SUA7 Protein Homologs
The expansion and functional diversification of TFIIB-like factors represent a significant species-specific adaptation, particularly notable in plants. While most eukaryotes have a limited number of TFIIB homologs (TFIIB for Pol II, and related factors like Brf and Rrn7 for Pol III and Pol I, respectively), plants exhibit a substantial expansion of this family, with 15 members in Arabidopsis and 9 in rice. mdpi.comnsf.govfrontiersin.orgnih.govnsf.gov These plant-specific TFIIB-related proteins (BRPs) have evolved specialized roles in various biological processes, including gametogenesis, embryogenesis, and responses to stress and pathogens. mdpi.comnsf.govfrontiersin.orgnih.govnsf.gov
This expansion and specialization challenge the traditional view of general transcription factors as universally required for all genes transcribed by a specific polymerase. nsf.govfrontiersin.org In plants, different TFIIB-like proteins have been implicated in specific developmental stages or responses, suggesting that they participate in distinct transcriptional regulatory networks. For example, in Arabidopsis, AtBRP5 is crucial for pollen germination and embryogenesis, while AtBRP1 plays a critical role in salicylic (B10762653) acid-mediated immune responses. frontiersin.orgnih.gov
The functional divergence of these plant-specific TFIIB-like proteins can be attributed, in part, to distinct expression patterns and potentially altered interactions with other transcription factors and regulatory elements. nih.gov Phylogenetic analysis categorizes the expanded plant TFIIB-like family into subfamilies, including those corresponding to the canonical TFIIB, Rrn7/TAF1B/MEE12, and Brf clades, as well as plant-specific BRP1 and BRP5 subfamilies. mdpi.com
In trypanosomes, a divergent homolog of TFIIB has been identified that is required for RNAPII-dependent spliced leader RNA transcription and cell viability. nih.govoup.com This highlights how even in organisms with unique transcriptional strategies, a TFIIB-like protein retains an essential role, albeit adapted to the specific requirements of their gene expression.
The interaction of TFIIB with other components of the transcription machinery and regulatory factors also exhibits species-specific nuances. For instance, the interaction between viral proteins and host TFIIB is a strategy employed by various viruses to manipulate host transcription for their own replication. frontiersin.org The specificity of these viral interactions can vary; for example, a viral protein like VP16 interacts with human TFIIB but not with yeast or fly TFIIB. frontiersin.org
These examples underscore that while the core function of SUA7/TFIIB in basal transcription initiation is broadly conserved across eukaryotes and archaea, species-specific evolutionary pressures have led to adaptations in its sequence, structure, and interactions, resulting in diversified roles within complex transcriptional regulatory networks.
Interactive Table 2: Examples of Species-Specific TFIIB-like Protein Functions in Plants
| Species | TFIIB-like Protein | Specific Biological Process/Role |
| Arabidopsis | AtBRP5 | Pollen germination, Embryogenesis |
| Arabidopsis | AtBRP1 | Salicylic acid-mediated immune response |
| Arabidopsis | AtBRP2 | Endosperm development (partially rescued by AtTFIIB1 promoter) nih.gov |
| Arabidopsis | AtBRP4 | Cell cycle progression in male gametophytes nih.gov |
| Rice | OsBRP5/PTF2 | Male and female gametogenesis, Grain formation nih.gov |
Note: This table is intended to be interactive, allowing for sorting and filtering.
Q & A
Q. Methodological Detail
- Use radiolabeled DNA probes containing consensus TATA boxes.
- Incubate SUA7 and TBP at a 2:1 molar ratio to favor ternary complex formation.
- Include ADI inhibitors (e.g., 1 mM ATP) to dissociate nonspecific interactions .
Why do SUA7 binding patterns vary across studies?
Data Interpretation
Discrepancies may arise from:
- Strain-specific differences (e.g., wild-type vs. AID-tagged strains).
- Assay sensitivity : Low-abundance SUA7 complexes require high-resolution techniques like cryo-EM.
- Growth conditions : Nutrient stress alters SUA7 phosphorylation, affecting DNA affinity .
How is SUA7 implicated in antisense transcription regulation?
Emerging Research
Genome-wide maps reveal elevated SUA7 levels at 3' regions of genes with antisense transcripts. This suggests SUA7 may facilitate bidirectional transcription initiation , though its role here is distinct from canonical promoter binding .
What statistical approaches quantify SUA7 binding in ChIP-seq data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
